(E)-3-(2-chlorophenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)prop-2-en-1-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a chlorophenyl group, an imidazole ring, and a piperazine ring, all connected by a propenone backbone. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The compound’s structure suggests it could have interesting chemical properties. The presence of the imidazole ring and the piperazine ring could allow it to act as a ligand, binding to various receptors or enzymes. The chlorophenyl group could enhance its lipophilicity, potentially improving its ability to cross cell membranes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the chlorophenyl group could increase its lipophilicity, while the imidazole and piperazine rings could contribute to its solubility .Scientific Research Applications
Synthesis and Biological Screening
- Synthesis and Biological Activity : (E)-3-(2-chlorophenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)prop-2-en-1-one and its derivatives have been synthesized and assessed for biological activity against bacteria and fungi. Some derivatives exhibited moderate activity at concentrations of 50 µg/ml (J.V.Guna et al., 2009).
Antimicrobial and Cytotoxic Activities
- Antimicrobial and Cytotoxic Screening : Similar compounds have shown significant antibacterial and antifungal activities, with certain derivatives exhibiting comparable activities to standard drugs like chloramphenicol and fluconazole (Lin-Ling Gan et al., 2010).
Anticancer Potential
- Anticancer Activity Evaluation : Novel derivatives of this compound have been synthesized and evaluated for anticancer activity. Compounds showed potent anticancer effects on various cancer cell lines, including MCF-7 and PC3 (Y. Al-Soud et al., 2021).
Metal-Based Chemotherapy Research
- Novel Metal-Based Chemotherapy : Studies have explored the use of compounds like (E)-3-(2-chlorophenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)prop-2-en-1-one in metal-based chemotherapy against tropical diseases, demonstrating significant growth inhibitory activity against Trypanosoma cruzi (M. Navarro et al., 2001).
Future Directions
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O/c25-22-9-5-4-6-20(22)10-11-23(30)28-17-14-27(15-18-28)16-19-29-13-12-26-24(29)21-7-2-1-3-8-21/h1-13H,14-19H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDXDLCFBPVRPN-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)prop-2-en-1-one |
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